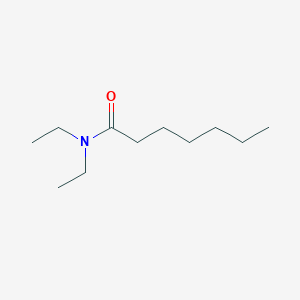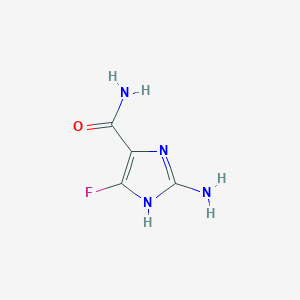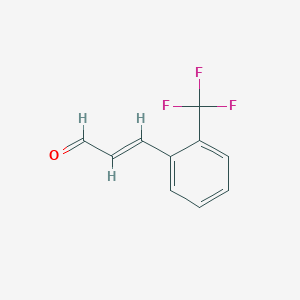
(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with an appropriate acrylating agent under controlled conditions. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired acrylaldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(2-(trifluoromethyl)phenyl)acrylic acid.
Reduction: Formation of (E)-3-(2-(trifluoromethyl)phenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological effects.
類似化合物との比較
Similar Compounds
- (E)-3-(2-(trifluoromethyl)phenyl)acrylic acid
- (E)-3-(2-(trifluoromethyl)phenyl)acryl alcohol
- 2-(trifluoromethyl)benzaldehyde
Uniqueness
(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde is unique due to the combination of its trifluoromethyl group and acrylaldehyde moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H7F3O |
|---|---|
分子量 |
200.16 g/mol |
IUPAC名 |
(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-7H/b5-3+ |
InChIキー |
LUNJQVCKQZFKCT-HWKANZROSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C=O)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C=CC=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
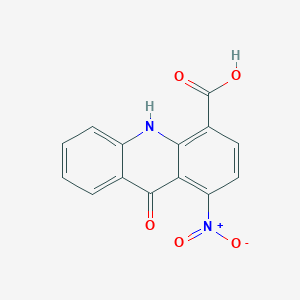
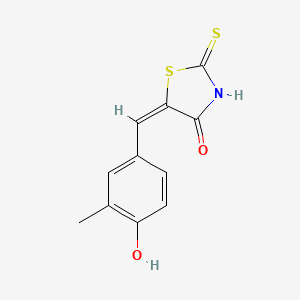
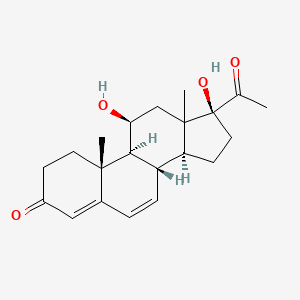
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)


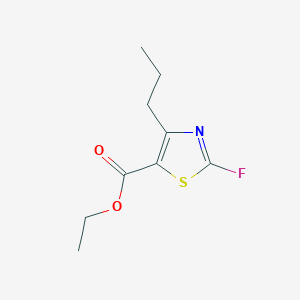
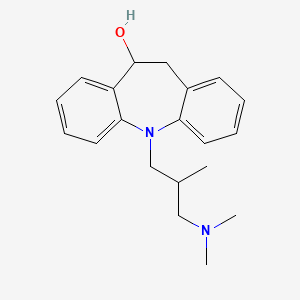
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
